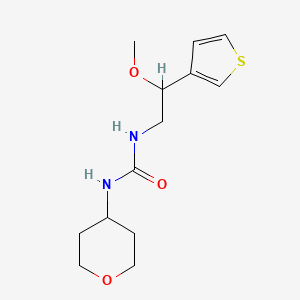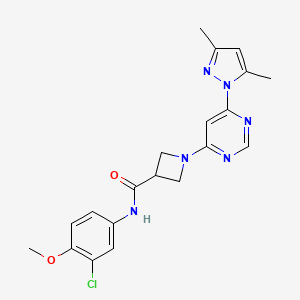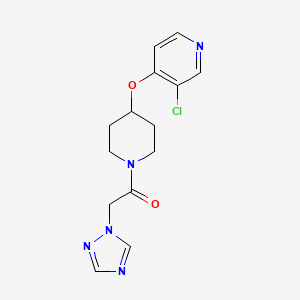
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C14H16ClN5O2 and its molecular weight is 321.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fungicidal Activity
- A series of novel 1,2,4-triazole derivatives, which include structures related to the specified compound, were synthesized and evaluated for their fungicidal activities against various phytopathogens. Compounds in this series demonstrated moderate to high fungicidal activities, with certain derivatives displaying broad-spectrum antifungal activities. This suggests the potential utility of the mentioned chemical structure in the development of new fungicides. The research highlighted the effectiveness of these compounds against pathogens such as S. sclerotiorum, P. infestans, R. solani, and B. cinerea, with some showing comparable efficacy to commercial fungicides like difenoconazole. Molecular docking studies provided insights into the possible binding modes, guiding the discovery of new fungicidal agents (Bai et al., 2020).
Antibacterial and Plant Growth Regulatory Activities
- Synthesis of new 1H-1,2,4-triazole derivatives containing the pyridine unit and their subsequent screening for antibacterial and plant growth regulatory activities uncovered some antifungal and growth-modulating effects. This indicates the potential of compounds structurally similar to the one for use in agricultural sciences, particularly in the management of plant diseases and growth regulation (Liu et al., 2007).
Cytotoxic Studies and Molecular Docking
- Related compounds have been synthesized and characterized for their potential biological applications. Studies involving cytotoxic evaluations and molecular docking have been conducted to understand their interactions with biological targets. This research avenue suggests that modifications of the compound's structure could yield valuable insights into its pharmacokinetics and pharmacodynamics, making it relevant in medicinal chemistry (Govindhan et al., 2017).
Antifungal and Insecticidal Activities
- Research into derivatives of the 1,2,4-triazole class has also explored their insecticidal properties. One study synthesized a compound via condensation reactions and evaluated its structure through various spectroscopic techniques. Preliminary bioassays indicated good insecticidal activity, with density functional theory (DFT) calculations providing insights into the compound's structure-activity relationship. This suggests potential applications in pest management and control (Shi et al., 2008).
Propiedades
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-7-16-4-1-13(12)22-11-2-5-19(6-3-11)14(21)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNPVKNFOHPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)
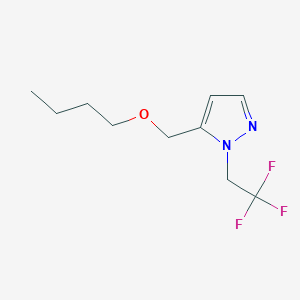
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
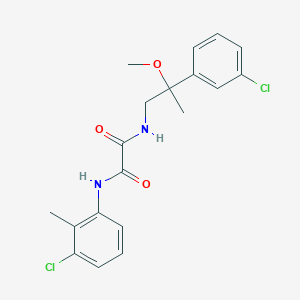
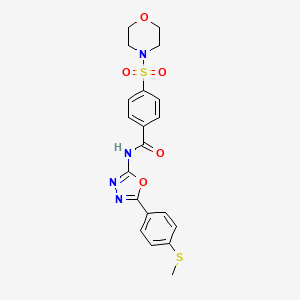
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)
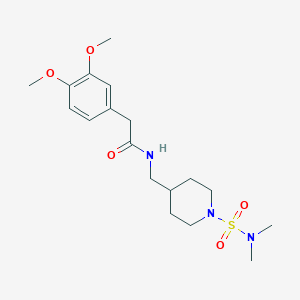
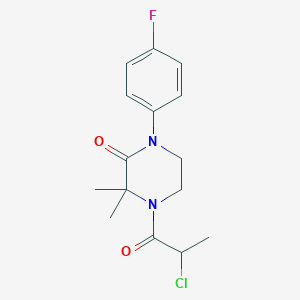
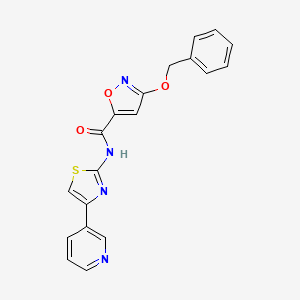
![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
